![molecular formula C15H11F3O2 B7763037 Methyl 2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763037.png)
Methyl 2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to one of the phenyl rings and a carboxylate ester group attached to the other phenyl ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Esterification: The carboxylate ester group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate: Characterized by the presence of a trifluoromethyl group and a carboxylate ester group.
Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of an ester group.
Uniqueness
Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate is unique due to the combination of the trifluoromethyl group and the carboxylate ester group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity in various chemical reactions.
特性
IUPAC Name |
methyl 4-[2-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15(16,17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUMUMDBULMEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
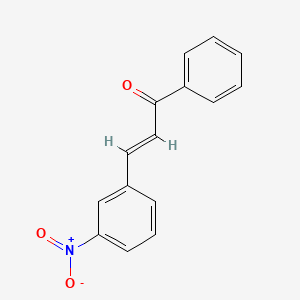
![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B7762968.png)
![6,10-dithia-2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene-5,11-diamine](/img/structure/B7762972.png)
![Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762974.png)
![Methyl 3'-chloro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7762990.png)
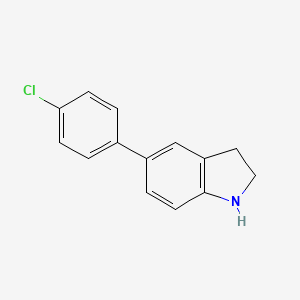
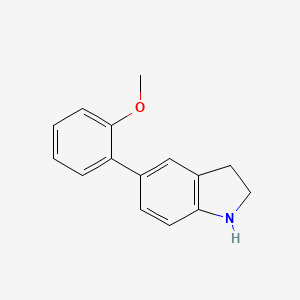
![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B7763017.png)
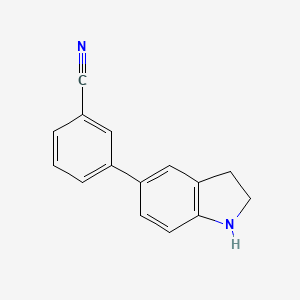
![3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7763028.png)
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763029.png)
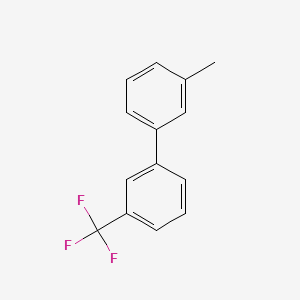
![Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763043.png)
![Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763061.png)
